molecular formula C14H18N2O4 B6630592 2-[2-[(1-Amino-3-methyl-1-oxobutan-2-yl)amino]-2-oxoethyl]benzoic acid

2-[2-[(1-Amino-3-methyl-1-oxobutan-2-yl)amino]-2-oxoethyl]benzoic acid

Cat. No. B6630592
M. Wt: 278.30 g/mol
InChI Key: IVTFRJCNXSEOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(1-Amino-3-methyl-1-oxobutan-2-yl)amino]-2-oxoethyl]benzoic acid is a chemical compound that is commonly referred to as AMBOB. It is a synthetic compound that has been widely used in scientific research applications due to its unique biochemical and physiological effects. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of AMBOB involves the inhibition of the activity of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and plays a critical role in the development of various diseases, including cancer. By inhibiting NF-κB activity, AMBOB can reduce inflammation and prevent the development of cancer.
Biochemical and Physiological Effects:
AMBOB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. In addition, it has been shown to regulate the expression of genes involved in the immune response and cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AMBOB in lab experiments is its ability to inhibit NF-κB activity. This makes it a useful tool for studying the role of NF-κB in various cellular processes. However, one of the limitations of using AMBOB is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of AMBOB. One potential direction is the development of new synthetic methods for the production of the compound. Another direction is the study of the compound's effects on other cellular processes, such as autophagy and cell migration. Additionally, the development of new therapeutic agents based on the structure of AMBOB could be explored.
In conclusion, AMBOB is a synthetic compound that has been widely used in scientific research applications due to its unique biochemical and physiological effects. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail. AMBOB has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for the treatment of various diseases. The compound has advantages and limitations for lab experiments, and there are a number of future directions for the study of AMBOB.

Synthesis Methods

The synthesis of AMBOB has been achieved using various methods. One of the most common methods involves the reaction of 2-bromoethyl benzoate with N-tert-butoxycarbonyl-3-amino-2-methylpropanoic acid, followed by the removal of the tert-butoxycarbonyl group. Another method involves the reaction of 2-bromoethyl benzoate with N-tert-butoxycarbonyl-3-amino-2-methylpropanoic acid methyl ester, followed by the removal of the tert-butoxycarbonyl group. Both methods have been shown to produce high yields of AMBOB.

Scientific Research Applications

AMBOB has been widely used in scientific research applications due to its unique biochemical and physiological effects. The compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for the treatment of various diseases. It has also been used as a tool in the study of protein-protein interactions and the regulation of gene expression.

properties

IUPAC Name

2-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-2-oxoethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-8(2)12(13(15)18)16-11(17)7-9-5-3-4-6-10(9)14(19)20/h3-6,8,12H,7H2,1-2H3,(H2,15,18)(H,16,17)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTFRJCNXSEOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)CC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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